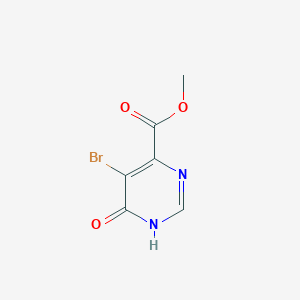
6,7-Dihydroxyquinazolin-4(3H)-one hcl
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
6,7-Dihydroxyquinazolin-4(3H)-one hydrochloride is a chemical compound with a quinazolinone structure. This compound is known for its potential applications in various scientific fields, including chemistry, biology, and medicine. The presence of hydroxyl groups at positions 6 and 7 on the quinazolinone ring contributes to its unique chemical properties and reactivity.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 6,7-Dihydroxyquinazolin-4(3H)-one hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of anthranilic acid derivatives with formamide under acidic conditions. The reaction proceeds through the formation of an intermediate, which undergoes cyclization to yield the desired quinazolinone structure. The hydrochloride salt is then obtained by treating the free base with hydrochloric acid.
Industrial Production Methods
Industrial production of 6,7-Dihydroxyquinazolin-4(3H)-one hydrochloride follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to ensure high yield and purity. Key factors include temperature control, reaction time, and the use of suitable solvents and catalysts.
化学反応の分析
Types of Reactions
6,7-Dihydroxyquinazolin-4(3H)-one hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinones.
Reduction: The compound can be reduced to form dihydroquinazolinones.
Substitution: The hydroxyl groups can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are used.
Substitution: Reagents like thionyl chloride or alkyl halides are employed for substitution reactions.
Major Products Formed
Oxidation: Quinones
Reduction: Dihydroquinazolinones
Substitution: Halogenated or alkylated quinazolinones
科学的研究の応用
6,7-Dihydroxyquinazolin-4(3H)-one hydrochloride has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of cancer and infectious diseases.
Industry: Utilized in the development of new materials and chemical processes.
作用機序
The mechanism of action of 6,7-Dihydroxyquinazolin-4(3H)-one hydrochloride involves its interaction with specific molecular targets. The hydroxyl groups play a crucial role in binding to enzymes or receptors, modulating their activity. The compound can inhibit or activate various biochemical pathways, leading to its observed biological effects.
類似化合物との比較
Similar Compounds
Quinazolin-4(3H)-one: Lacks the hydroxyl groups at positions 6 and 7.
6-Hydroxyquinazolin-4(3H)-one: Contains a single hydroxyl group at position 6.
7-Hydroxyquinazolin-4(3H)-one: Contains a single hydroxyl group at position 7.
Uniqueness
6,7-Dihydroxyquinazolin-4(3H)-one hydrochloride is unique due to the presence of two hydroxyl groups, which significantly influence its chemical reactivity and biological activity. This dual hydroxylation pattern distinguishes it from other quinazolinone derivatives and contributes to its diverse applications in research and industry.
特性
分子式 |
C8H7ClN2O3 |
|---|---|
分子量 |
214.60 g/mol |
IUPAC名 |
6,7-dihydroxy-3H-quinazolin-4-one;hydrochloride |
InChI |
InChI=1S/C8H6N2O3.ClH/c11-6-1-4-5(2-7(6)12)9-3-10-8(4)13;/h1-3,11-12H,(H,9,10,13);1H |
InChIキー |
FTWCHOSFYUAPIL-UHFFFAOYSA-N |
正規SMILES |
C1=C2C(=CC(=C1O)O)N=CNC2=O.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![(E)-{[4-(benzyloxy)phenyl]methylidene}aminothiophene-2-carboxylate](/img/structure/B13051878.png)

![7-(3-Chlorophenyl)-3-(4-chlorophenyl)thieno[3,2-D]pyrimidin-4(3H)-one](/img/structure/B13051891.png)




![2-(1-((Benzyloxy)carbonyl)piperidin-4-YL)-5-(tert-butoxycarbonyl)-4,5,6,7-tetrahydro-2H-pyrazolo[4,3-C]pyridine-3-carboxylic acid](/img/structure/B13051925.png)




